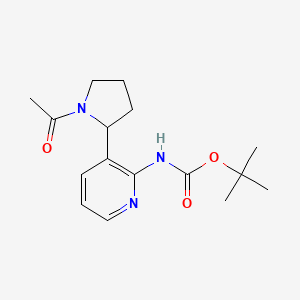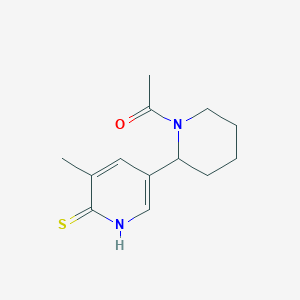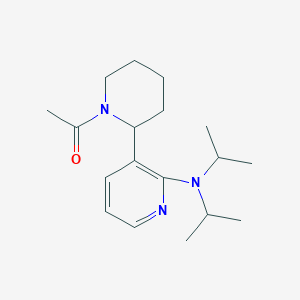
1-(6-Chloro-2-methylpyridin-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(6-Chloro-2-méthylpyridin-3-yl)éthanamine est un composé hétérocyclique de formule moléculaire C8H11ClN2. Il s'agit d'un dérivé de la pyridine, caractérisé par la présence d'un atome de chlore en position 6 et d'un groupe méthyle en position 2 du cycle pyridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 1-(6-Chloro-2-méthylpyridin-3-yl)éthanamine implique généralement la chloration de la 2-méthylpyridine suivie d'une amination. Une méthode courante comprend la réaction de la 2-méthylpyridine avec du chlore gazeux en présence d'un catalyseur pour introduire l'atome de chlore en position 6. La 6-chloro-2-méthylpyridine ainsi obtenue est ensuite mise à réagir avec de l'éthylamine dans des conditions contrôlées pour obtenir la 1-(6-Chloro-2-méthylpyridin-3-yl)éthanamine .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la distillation et la cristallisation .
Analyse Des Réactions Chimiques
Types de réactions : La 1-(6-Chloro-2-méthylpyridin-3-yl)éthanamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés aminés correspondants.
Substitution : L'atome de chlore peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines, les thiols ou les alcoolates peuvent être utilisés en conditions basiques.
Principaux produits :
Oxydation : Formation de N-oxydes.
Réduction : Formation d'amines secondaires ou tertiaires.
Substitution : Formation de divers dérivés de la pyridine substitués.
Applications de la recherche scientifique
La 1-(6-Chloro-2-méthylpyridin-3-yl)éthanamine a des applications diverses dans la recherche scientifique :
Chimie : Utilisée comme élément constitutif dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Investigated for its potential as a ligand in biochemical assays.
Médecine : Explorée pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisée dans la production de produits agrochimiques et pharmaceutiques
Mécanisme d'action
Le mécanisme d'action de la 1-(6-Chloro-2-méthylpyridin-3-yl)éthanamine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, affectant ainsi les voies métaboliques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Composés similaires :
- 1-(6-Chloro-3-méthyl-pyridin-2-yl)-éthanone
- 1-(3-Méthyl-2-pyridinyl)éthanamine
- 1-(6-Chloropyridin-2-yl)éthanamine
Comparaison : La 1-(6-Chloro-2-méthylpyridin-3-yl)éthanamine est unique en raison du positionnement spécifique des groupes chlore et méthyle sur le cycle pyridine, ce qui influence sa réactivité et son interaction avec d'autres molécules. Comparé à ses analogues, ce composé peut présenter des comportements chimiques et des activités biologiques différents, ce qui en fait un sujet d'étude précieux dans divers domaines de recherche .
Applications De Recherche Scientifique
1-(6-Chloro-2-methylpyridin-3-yl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-(6-Chloro-2-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1-(6-Chloro-3-methyl-pyridin-2-yl)-ethanone
- 1-(3-Methyl-2-pyridinyl)ethanamine
- 1-(6-Chloropyridin-2-yl)ethanamine
Comparison: 1-(6-Chloro-2-methylpyridin-3-yl)ethanamine is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical behaviors and biological activities, making it a valuable subject of study in various research fields .
Propriétés
Formule moléculaire |
C8H11ClN2 |
|---|---|
Poids moléculaire |
170.64 g/mol |
Nom IUPAC |
1-(6-chloro-2-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-5(10)7-3-4-8(9)11-6(7)2/h3-5H,10H2,1-2H3 |
Clé InChI |
HTZIKCRHQAGWKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)Cl)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


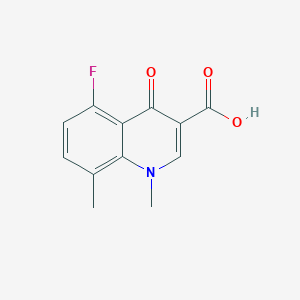
![3-Chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11805636.png)
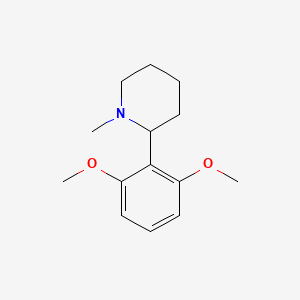

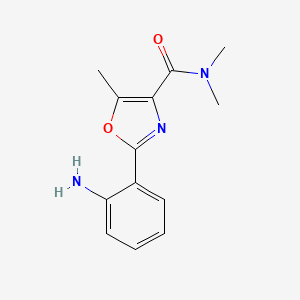



![2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B11805685.png)
